molecular formula C13H14N4O2S B2416498 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide CAS No. 2034468-76-1

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2416498
CAS No.: 2034468-76-1
M. Wt: 290.34
InChI Key: XGGWDHTVNMLZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a synthetic organic compound that features a pyridazinone core, a thiazole ring, and a cyclopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This could involve the cyclization of a suitable hydrazine derivative with a diketone.

    Introduction of the Cyclopropyl Group: This step might involve the alkylation of the pyridazinone core with a cyclopropyl halide.

    Formation of the Thiazole Ring: This could be achieved through the condensation of a thioamide with a haloketone.

    Coupling of the Thiazole and Pyridazinone Units: This final step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the thiazole ring or the cyclopropyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzothiazol-2-yl)propanamide

Uniqueness

The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8(12(19)15-13-14-6-7-20-13)17-11(18)5-4-10(16-17)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWDHTVNMLZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.